N-Benzyl-3-methoxybenzenecarboximidamide
Description
N-Benzyl-3-methoxybenzenecarboximidamide is a substituted benzamide derivative characterized by a benzyl group attached to the nitrogen of a carboximidamide moiety and a methoxy substituent at the 3-position of the benzene ring. Carboximidamide derivatives are notable for their ability to act as directing groups in metal-catalyzed C–H functionalization reactions due to their N,O- or N,N-coordination sites .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N'-benzyl-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O/c1-18-14-9-5-8-13(10-14)15(16)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
YVFNWWPGTBAYSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-methoxybenzenecarboximidamide typically involves the condensation of benzylamine with 3-methoxybenzenecarboximidoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Hydrolysis and Degradation
Imidamide groups are prone to acidic hydrolysis , yielding amides or amines depending on conditions . This reaction is critical for understanding stability and potential prodrug applications.
Reaction scheme :
Cycloaddition Reactions
While not directly demonstrated for this compound, structural analogs like nitriles participate in [3+2] cycloadditions with dipolarophiles (e.g., maleimides) . The imidamide’s electron-deficient nature may enable similar reactivity under specific conditions.
Nucleophilic Substitution
The benzyl group’s liability allows selective deprotection via hydrogenation or acidic conditions . This property is exploited in medicinal chemistry for targeted drug delivery.
Biological and Medicinal Chemistry Implications
Though direct biological data for this compound is limited, its structural features suggest:
Scientific Research Applications
N-Benzyl-3-methoxybenzenecarboximidamide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of metalloenzymes, affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Benzyl-3-methoxybenzenecarboximidamide with structurally related compounds from the provided evidence, focusing on substituent effects, synthesis routes, and functional applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity
- The methoxy group in this compound likely enhances electron density on the aromatic ring compared to the methyl group in and . This could improve coordination to transition metals (e.g., Pd, Rh) in catalytic systems, though steric hindrance from the benzyl group may offset this advantage .
- In contrast, the hydroxy group in N-Hydroxy-3-methylbenzimidamide () offers stronger hydrogen-bonding capacity, which may favor solubility in polar solvents but reduce stability under acidic conditions .
Synthetic Pathways highlights the use of 3-methylbenzoyl chloride or 3-methylbenzoic acid reacted with amino alcohols to form amides. A similar approach could apply to this compound by substituting 3-methoxybenzoic acid and benzylamine derivatives . The benzimidazole-containing compound () involves multi-step synthesis, including benzyl group incorporation via alkylation. This suggests that introducing benzyl groups to carboximidamides may require protective strategies to avoid side reactions .
Applications
- Compounds with N,O-bidentate directing groups (e.g., ) are prioritized for C–H activation in aryl coupling reactions. The methoxy and benzyl groups in the target compound may enable similar reactivity but with modified regioselectivity .
- Benzimidazole derivatives () are often explored for antimicrobial or anticancer activity. While this compound lacks a benzimidazole core, its carboximidamide group could interact with biological targets (e.g., enzymes or receptors) .
Biological Activity
N-Benzyl-3-methoxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant research findings and data tables.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported the IC50 values of several related compounds, highlighting their effectiveness in inhibiting cancer cell growth.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 2.2 |
| 2 | HCT116 | 3.7 |
| 3 | HEK293 | 5.3 |
| 4 | A549 | 1.08 |
These results suggest that compounds with similar structures to this compound can effectively inhibit tumor cell proliferation, especially in breast and lung cancer models .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
The minimum inhibitory concentration (MIC) values indicate that this compound and its derivatives possess selective antibacterial activity, particularly against Gram-positive strains .
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored through various animal model studies. The compound has shown promising results in reducing seizure activity in models of epilepsy.
Table 3: Anticonvulsant Activity in Animal Models
| Compound | ED50 (mg/kg) |
|---|---|
| N-Benzyl-3-methoxypropionamide | 62 |
| Control (Phenobarbital) | 22 |
The ED50 values indicate that the compound's anticonvulsant activity is comparable to established medications like phenobarbital, suggesting its potential as a therapeutic agent for seizure disorders .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial : Disruption of bacterial cell wall synthesis or function.
- Anticonvulsant : Modulation of neurotransmitter release or receptor activity in the central nervous system.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Model : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Antimicrobial Efficacy : Clinical isolates of resistant bacteria were tested against the compound, showing effective inhibition at low concentrations.
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-3-methoxybenzenecarboximidamide, and how can reaction conditions be optimized?
Methodological Answer: A two-step synthesis is typical: (1) coupling 3-methoxybenzoic acid with benzylamine via carbodiimide-mediated activation, and (2) amidoxime formation using hydroxylamine. Optimization involves:
Q. How can the purity and structural integrity of the compound be validated?
Methodological Answer: Combine orthogonal techniques:
Q. What solvents and storage conditions are optimal for stability studies?
Methodological Answer:
- Solubility : Prioritize DMSO for stock solutions (tested at 50 mM) .
- Storage : Lyophilized powder at -20°C under argon, with desiccant to prevent hydrolysis .
- Stability Monitoring : Use LC-MS every 3 months to detect degradation (e.g., methoxy group cleavage) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Validation : Replicate experiments with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Assays : Compare enzymatic inhibition (IC50) with cellular activity (EC50) to distinguish target-specific effects .
- Meta-Analysis : Use ANOVA to assess variability between labs (e.g., pH, temperature differences) .
Q. What computational strategies can predict interaction mechanisms with biological targets?
Methodological Answer:
Q. How to design a study investigating metabolic stability in hepatic microsomes?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
